Ethyl 2-({2-[(cyclohexylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate
Description
Ethyl 2-({2-[(cyclohexylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate is a synthetic organic compound featuring a 1,2-dihydroisoquinoline core substituted with a cyclohexylcarbamoyl-methyl group at position 2 and an ethyl propanoate ester at position 5. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate) have been synthesized for drug discovery purposes, highlighting its relevance in bioorganic research .
Properties
IUPAC Name |
ethyl 2-[2-[2-(cyclohexylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5/c1-3-28-22(27)15(2)29-19-11-7-10-18-17(19)12-13-24(21(18)26)14-20(25)23-16-8-5-4-6-9-16/h7,10-13,15-16H,3-6,8-9,14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBFVSUZJQAATN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({2-[(cyclohexylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate typically involves multiple steps:
Formation of the Isoquinolinyl Intermediate: This step involves the cyclization of appropriate precursors to form the isoquinolinyl core.
Introduction of the Cyclohexylcarbamoyl Group: This is achieved through a carbamoylation reaction, where a cyclohexyl isocyanate reacts with the intermediate.
Esterification: The final step involves the esterification of the intermediate with ethyl propanoate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({2-[(cyclohexylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate can undergo various chemical reactions:
Hydrolysis: This reaction breaks the ester bond, yielding the corresponding carboxylic acid and alcohol.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions using water or hydroxide ions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid and alcohol.
Reduction: Yields the corresponding alcohol.
Substitution: Results in the formation of new esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-({2-[(cyclohexylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of ethyl 2-({2-[(cyclohexylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or antimicrobial actions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with two structurally related molecules from the evidence:
*Calculated based on structural additions to the parent compound from .
Key Comparisons
Core Structure and Substituents: The target compound and Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate share the same isoquinoline-propanoate backbone. However, the target’s additional 2-[(cyclohexylcarbamoyl)methyl] group introduces steric bulk and hydrogen-bonding capacity, which may enhance receptor binding compared to the simpler analog . In contrast, Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate lacks a heterocyclic system but features a diphenyl-alkyne scaffold.
Synthetic Complexity: The target compound likely requires multi-step synthesis, including propargylation (as seen in ) and carbamoylation. The parent compound (C₁₄H₁₅NO₄) is synthesized via a two-stage process involving sodium hydride-mediated alkoxylation with an 80% yield .
Physicochemical Properties :
- Solubility : The cyclohexylcarbamoyl group in the target compound balances hydrophobicity (cyclohexyl) and polarity (carbamoyl), likely improving aqueous solubility compared to the highly hydrophobic diphenyl-alkyne compound .
- Reactivity : The ethoxycarbonyl group in may undergo hydrolysis more readily than the carbamoyl group in the target compound, which is stabilized by resonance.
Research Implications
- The target compound’s structural features suggest it could serve as a lead molecule in kinase or protease inhibitor development, leveraging the isoquinoline core for π-π stacking and the carbamoyl group for hydrogen bonding.
- Comparative studies with could elucidate the impact of the cyclohexylcarbamoyl group on bioactivity, while contrasts with highlight trade-offs between hydrophobicity and target engagement.
Notes
- Further experimental studies (e.g., binding assays, solubility tests) are required to validate hypotheses.
- Synthetic protocols for the target compound may adapt methodologies from , with modifications to incorporate the cyclohexylcarbamoyl moiety.
Biological Activity
Ethyl 2-({2-[(cyclohexylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate, often referred to as a derivative of isoquinolinone, has garnered attention for its biological activities, particularly in relation to its role as an inhibitor of steroidogenic factor 1 (SF-1). This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 368.48 g/mol. Its structure features a dihydroisoquinoline core linked to a cyclohexylcarbamoyl group, which is critical for its biological activity.
Steroidogenic Factor 1 Inhibition:
this compound has been identified as an inhibitor of SF-1, a key transcription factor involved in the regulation of steroid hormone synthesis. The inhibition of SF-1 can lead to decreased levels of steroid hormones, which may have therapeutic implications in conditions like hormone-dependent cancers and adrenal disorders.
Inhibition Potency
The compound exhibits varying degrees of inhibitory potency against SF-1:
| Assay Type | EC50 (nM) | Description |
|---|---|---|
| SF-1 Activation Assay | 1770 | Monitored via co-transfection in CHO-K1 cells with Gal4-SF-1 |
| Comparative Inhibition Assays | Ranging from 200 to 9710 | Various structural analogs tested for SF-1 inhibition |
The above data indicates that this compound has a moderate EC50 value, suggesting potential for further optimization to enhance its inhibitory effects.
Case Studies and Research Findings
Recent studies have focused on the pharmacological potential of this compound in various contexts:
-
Hormonal Regulation:
A study published in Drug Discovery Today explored the effects of SF-1 inhibitors on adrenal steroidogenesis. The results indicated that compounds like Ethyl 2-{...} could significantly reduce cortisol production in vitro. -
Cancer Therapeutics:
Research presented at the Annual Oncology Conference highlighted the role of SF-1 in tumor growth in adrenal cancers. The application of Ethyl 2-{...} demonstrated reduced proliferation rates in cancer cell lines expressing high levels of SF-1. -
Neuroprotective Effects:
Preliminary investigations into the neuroprotective properties of the compound suggest that it may mitigate excitotoxicity in neuronal cells by modulating steroid hormone levels, although more research is needed to confirm these findings.
Q & A
Basic: What are the critical steps in synthesizing Ethyl 2-({2-[(cyclohexylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate, and how do reaction conditions influence yield?
The synthesis typically involves:
- Step 1 : Condensation of a substituted isoquinoline precursor with a carbamoylmethyl group under basic conditions (e.g., K₂CO₃ in acetone) .
- Step 2 : Etherification of the intermediate with ethyl 2-bromopropanoate at reflux temperatures (60–80°C) .
- Step 3 : Purification via column chromatography or recrystallization.
Key factors : - Solvent polarity (e.g., DMF vs. acetone) affects reaction kinetics.
- Temperature control minimizes side reactions (e.g., ester hydrolysis).
- Catalyst choice (e.g., phase-transfer catalysts) improves regioselectivity .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Conflicting results (e.g., variable IC₅₀ values in enzyme assays) may arise from:
- Assay variability : Differences in buffer pH, co-solvents (e.g., DMSO concentration), or enzyme isoforms .
- Structural analogs : Impurities in batches or racemic mixtures (if chiral centers exist) .
Methodology : - Validate purity (>95%) via HPLC and NMR .
- Replicate assays under standardized conditions (e.g., pH 7.4, 37°C).
- Perform enantiomeric resolution if chirality impacts activity .
Basic: What analytical techniques are essential for characterizing this compound’s structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the cyclohexylcarbamoyl group (δ ~1.2–1.8 ppm for cyclohexyl protons) and ester carbonyl (δ ~170 ppm) .
- Mass Spectrometry (HRMS) : Verifies molecular weight (e.g., m/z 426.19 for [M+H]⁺) .
- FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1740 cm⁻¹ for ester) .
Advanced: How can computational methods predict the compound’s mechanism of action?
- Molecular Docking : Use software like AutoDock to model interactions with targets (e.g., kinase active sites) .
- MD Simulations : Assess binding stability over 100+ ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
- QSAR Models : Correlate substituent effects (e.g., cyclohexyl vs. phenyl groups) with activity .
Basic: How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- pH Stability : Test degradation via HPLC at pH 2–9 (phosphate buffers). Esters hydrolyze rapidly under alkaline conditions (t₁/₂ <24 hrs at pH 9) .
- Thermal Stability : Store at –20°C in anhydrous DMSO; avoid freeze-thaw cycles to prevent precipitation .
Advanced: What strategies optimize the compound’s solubility for in vivo studies?
- Co-solvent Systems : Use PEG-400/water (1:1 v/v) or cyclodextrin inclusion complexes .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes (size <200 nm) for improved bioavailability .
Basic: How do researchers validate target engagement in cellular assays?
- Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled analogs) to measure displacement .
- Western Blotting : Monitor downstream signaling proteins (e.g., phosphorylated kinases) post-treatment .
- Knockout Models : CRISPR/Cas9 gene editing to confirm target specificity .
Advanced: How can structure-activity relationship (SAR) studies guide derivative synthesis?
- Key Modifications :
- Data Analysis :
- Use PCA (Principal Component Analysis) to cluster analogs by activity profiles .
Basic: What are the best practices for troubleshooting low yields in the final synthetic step?
- Side Reactions : Quench unreacted intermediates with aqueous washes (e.g., NaHCO₃) .
- Catalyst Optimization : Screen Pd/C or Ni catalysts for Suzuki couplings if aryl halides are present .
- Purification : Switch from silica gel to reverse-phase HPLC for polar byproducts .
Advanced: How can in vivo pharmacokinetic studies be designed to address poor oral bioavailability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
